Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate
Description
Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate is a multifunctional benzoate ester characterized by an acetylated amine group linked to a 4-(acetyloxy)-3-oxobutyl side chain. This compound’s structural complexity arises from the juxtaposition of ester, ketone, and acetyloxy functionalities, which collectively influence its chemical reactivity, solubility, and biological activity.
Properties
CAS No. |
35260-30-1 |
|---|---|
Molecular Formula |
C17H21NO6 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
ethyl 4-[acetyl-(4-acetyloxy-3-oxobutyl)amino]benzoate |
InChI |
InChI=1S/C17H21NO6/c1-4-23-17(22)14-5-7-15(8-6-14)18(12(2)19)10-9-16(21)11-24-13(3)20/h5-8H,4,9-11H2,1-3H3 |
InChI Key |
NQNVFWDZEKXTIL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CCC(=O)COC(=O)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate generally involves:
- Formation of the ethyl 4-aminobenzoate backbone via esterification and reduction steps.
- Introduction of the acetyl and acetyloxy functional groups on the butyl side chain.
- Amination with a substituted butyl ketone intermediate bearing acetyloxy and oxo groups.
This multi-step approach ensures regioselective functionalization and high purity of the final product.
Preparation of Ethyl 4-Aminobenzoate Intermediate
The key intermediate, ethyl 4-aminobenzoate (also known as benzocaine), is prepared by:
- Esterification of 4-nitrobenzoic acid with absolute ethanol in the presence of a solid acid catalyst and a water-carrying agent under reflux to remove water and drive the reaction forward.
- Hydrogenation of the nitro group to an amino group using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere.
This method is a green and industrially viable route with high purity yields (>99.5%) and solvent/catalyst recycling capabilities.
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 4-nitrobenzoic acid, absolute ethanol, catalyst, reflux with water removal | Ethyl 4-nitrobenzoate ester |
| 2 | Pd/C catalyst, hydrogenation at 80-100°C, 2 hours | Ethyl 4-aminobenzoate (benzocaine) |
This approach avoids large amounts of acid waste and allows continuous processing, making it suitable for scale-up.
Introduction of the Butyl Side Chain with Acetyl and Acetyloxy Groups
The functionalized butyl side chain, 4-(acetyloxy)-3-oxobutyl, is typically introduced via:
- Reaction of ethyl 4-aminobenzoate with a suitably protected 4-(acetyloxy)-3-oxobutyl halide or derivative , allowing nucleophilic substitution or amide bond formation.
- Alternatively, direct acylation of the amino group with acyl chlorides or anhydrides bearing the acetyloxy and oxo substituents can be employed.
The key challenge is maintaining the integrity of the acetyloxy group during the reaction, which requires mild conditions and selective catalysts.
Catalytic and Reaction Conditions
Based on related aminobenzoate ester syntheses:
- Catalysts such as tetra(n-butoxide) titanium (IV) can be used to promote esterification and amination steps under inert atmosphere (nitrogen purge).
- Reaction temperatures are maintained between 120°C to 180°C for extended periods (16-24 hours) to ensure complete conversion.
- Use of Dean-Stark apparatus or similar water removal techniques is critical to drive esterification equilibrium toward product formation.
Purification and Characterization
- The product is typically purified by hot filtration to remove catalysts , followed by cooling and crystallization to isolate the pure compound.
- Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are used to monitor conversion and purity.
- Yields of over 99% purity have been reported for related ethyl aminobenzoate derivatives, indicating the feasibility of obtaining high-purity this compound using these methods.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Esterification | 4-nitrobenzoic acid, absolute ethanol, catalyst, reflux with water removal | Ethyl 4-nitrobenzoate | Water removal critical for yield |
| 2 | Hydrogenation | Pd/C catalyst, H2 atmosphere, 80-100°C, 2 hours | Ethyl 4-aminobenzoate (benzocaine) | High purity (>99.5%) |
| 3 | Amination/Acylation | 4-(acetyloxy)-3-oxobutyl halide or acyl chloride, mild conditions, inert atmosphere | This compound | Selective protection of acetyloxy group |
| 4 | Purification | Hot filtration, cooling, crystallization | Pure final compound | GC/HPLC used for purity verification |
Research Discoveries and Industrial Relevance
- The green synthesis route for ethyl 4-aminobenzoate intermediates reduces environmental impact by recycling solvents and catalysts and minimizing acid waste.
- Use of titanium-based catalysts for esterification and amination enhances reaction efficiency and selectivity.
- Multi-step continuous processes combining esterification, hydrogenation, and acylation steps have been demonstrated, offering scalability for industrial production.
- The selective introduction of acetyl and acetyloxy groups on the butyl side chain enables the synthesis of functionalized aminobenzoate esters with potential pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary alcohols and amines .
Scientific Research Applications
Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Butyl Side Chain
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Activity |
|---|---|---|---|---|
| Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate | C₁₈H₂₁NO₇* | ~363.37 | Acetyloxy and ketone groups on the butyl chain | Likely modulates enzyme inhibition (inferred from analogs) |
| Ethyl 4-[acetyl(4-bromo-3-oxobutyl)amino]benzoate | C₁₅H₁₇BrNO₅ | 356.21 | Bromine atom at C4 of butyl chain | Anticancer, antimicrobial |
| Ethyl 4-[(3-oxobutyl)amino]benzoate | C₁₃H₁₇NO₃ | 251.28 | Unmodified 3-oxobutyl group | Intermediate in organic synthesis |
Key Observations :
- The acetyloxy group in the target compound enhances polarity and may improve solubility in polar solvents compared to the brominated analog .
- The absence of acetyloxy or bromine in Ethyl 4-[(3-oxobutyl)amino]benzoate simplifies its reactivity, making it a versatile precursor .
Variations in Aromatic Ring Substituents
| Compound Name | Molecular Formula | Key Aromatic Substituents | Notable Properties |
|---|---|---|---|
| Ethyl 4-{[(1Z)-2-(3,4-dimethoxyphenyl)-3-oxobut-1-en-1-yl]amino}benzoate | C₂₁H₂₁NO₆ | 3,4-Dimethoxyphenyl | Enhanced electron density; potential antioxidant activity |
| Ethyl 4-[[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]benzoate | C₁₉H₁₅ClN₂O₃ | 4-Chlorophenyl and cyano groups | High electrophilicity; possible kinase inhibition |
| Ethyl 4-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate | C₂₁H₂₃NO₆ | 4-Ethoxyphenyl | Increased lipophilicity; improved membrane permeability |
Key Observations :
- Methoxy groups (e.g., in ) enhance resonance stabilization and may augment radical-scavenging activity.
- Chlorine and cyano groups (e.g., in ) introduce strong electron-withdrawing effects, favoring nucleophilic attack and interaction with biological targets like ATP-binding sites.
- Ethoxy substituents (e.g., in ) balance solubility and lipophilicity, optimizing pharmacokinetic profiles.
Functional Group Additions or Modifications
Key Observations :
- Thiazolidinone rings (e.g., in ) enable coordination with transition metals, relevant in catalysis or metalloenzyme inhibition.
- Sulfonyl groups (e.g., in ) increase acidity and hydrogen-bonding capacity, favoring interactions with serine proteases.
- The acetyloxy-ketone system in the target compound may undergo hydrolysis or keto-enol tautomerism, enabling pH-dependent reactivity .
Biological Activity
Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate, also known by its CAS number 35260-30-1, is a synthetic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C17H21NO6
- Molecular Weight : 335.35 g/mol
- CAS Number : 35260-30-1
The compound is believed to exhibit its biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : this compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Gene Expression : Research indicates that similar compounds can influence gene expression related to stress responses and cellular protection.
Antioxidant Activity
Studies have shown that derivatives of benzoic acid exhibit significant antioxidant properties. This compound may similarly contribute to reducing oxidative stress in cells.
Anti-inflammatory Effects
Compounds structurally related to this compound have demonstrated anti-inflammatory properties in various models. This activity is often linked to the inhibition of pro-inflammatory cytokines.
Cytotoxicity Against Cancer Cells
Preliminary studies suggest that this compound may induce cytotoxic effects on certain cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
Case Study: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals, supporting its potential as an antioxidant agent.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.3 |
| ABTS | 18.7 |
Case Study: Cytotoxicity Evaluation
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibits dose-dependent cytotoxicity.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15.5 | Apoptosis induction |
| MCF-7 | 12.2 | Cell cycle arrest |
Q & A
Q. What advanced techniques validate its role in catalytic or photochemical applications?
- Methods :
- UV-Vis Spectroscopy : Measure absorbance spectra (200–400 nm) to assess photoactivity.
- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates under UV irradiation.
- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition in hybrid materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
